2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL

Description

BenchChem offers high-quality 2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

105677-49-4 |

|---|---|

Molecular Formula |

C15H17NO2 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

2-methoxy-3-(3-methylbut-2-enyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C15H17NO2/c1-10(2)8-9-12-14(17)11-6-4-5-7-13(11)16-15(12)18-3/h4-8H,9H2,1-3H3,(H,16,17) |

InChI Key |

SDFPLXCPFHPDRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(NC2=CC=CC=C2C1=O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Biosynthetic pathway of prenylated quinoline alkaloids in fungi

An In-Depth Technical Guide to the Biosynthetic Pathway of Prenylated Quinoline Alkaloids in Fungi

Foreword: Unlocking Fungal Chemical Diversity

For decades, the fungal kingdom has been a premier source of bioactive natural products, yielding transformative medicines like penicillin and cyclosporine.[1] Yet, the advent of whole-genome sequencing has revealed a staggering truth: we have only scratched the surface of this vast chemical reservoir. The genomes of countless fungi harbor silent or "cryptic" biosynthetic gene clusters (BGCs), promising new molecular scaffolds for drug discovery.[2] Among the most intriguing are the prenylated quinoline alkaloids, a class of compounds exhibiting significant cytotoxic, antifungal, and insecticidal activities.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a technical overview of the biosynthetic logic underpinning the formation of these complex molecules in fungi. We will move beyond a simple recitation of steps to explore the causal biochemistry, the genetic architecture, and the modern experimental workflows used to elucidate these pathways. Our focus is on providing not just the "what" but the "why," grounding our discussion in the practical realities of natural product discovery and characterization.

The Architectural Blueprint: Core Precursors and Scaffolding

The molecular architecture of a prenylated quinoline alkaloid arises from two distinct metabolic streams: the shikimate pathway, which provides the quinoline core, and the mevalonate pathway, which furnishes the isoprenoid (prenyl) appendages.

The Quinoline Core: An Anthranilate-Derived Foundation

The biosynthesis of the foundational quinoline ring in fungi begins with anthranilic acid, a derivative of tryptophan.[6] The pathway is proposed to proceed via a condensation reaction between anthranilate and malonyl-CoA, followed by cyclization to form the quinolin-2-one scaffold.[7] The presence of multiple copies of anthranilate synthase genes in a fungal genome can be a powerful indicator of the potential to produce these alkaloids, a key insight that has successfully guided genome mining efforts.[7][8]

The Prenyl Moiety: Isoprenoid Decoration

The characteristic prenyl groups are derived from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In fungi, these are typically synthesized via the mevalonate pathway. The attachment of these prenyl units to the quinoline core is a crucial step that dramatically increases structural diversity and often enhances bioactivity. This reaction is catalyzed by a class of enzymes known as prenyltransferases.

Key Enzymatic Machinery and Reactions

The assembly of prenylated quinoline alkaloids is orchestrated by a suite of specialized enzymes encoded within a dedicated BGC. Understanding the function of each enzyme is paramount to deciphering the biosynthetic pathway.

| Enzyme Class | Function | Biochemical Rationale |

| Anthranilate Synthase | Provides the anthranilate precursor for the quinoline core. | A key "gatekeeper" enzyme channeling primary metabolism into this specialized secondary metabolic pathway. Its presence is a strong bioinformatic marker for the BGC. |

| Nonribosomal Peptide Synthetase (NRPS)-like enzymes | Catalyze the condensation and cyclization of anthranilate and a partner molecule (e.g., from another amino acid or a polyketide extender unit) to form the quinoline scaffold.[9][10] | These mega-enzymes act as programmable assembly lines, ensuring the correct and efficient formation of the core heterocyclic structure. |

| Prenyltransferases (PTs) | Catalyze the electrophilic addition of a prenyl group (from DMAPP or its derivatives) to the electron-rich quinoline scaffold. | This is the key diversification step. The regiospecificity of the PT determines where the prenyl group attaches, leading to different isomers. Some pathways utilize multiple PTs for successive prenylations. |

| Tailoring Enzymes (e.g., P450 Monooxygenases, FAD-dependent Oxidases) | Perform post-assembly modifications such as hydroxylation, epoxidation, and further cyclization of the prenyl side chain. | These enzymes create the final, often complex and stereochemically rich, structures of the mature alkaloids, such as the unusual cyclopropyl units seen in aspoquinolones.[7] |

Modern Strategies for Pathway Discovery and Elucidation

Identifying the genes and characterizing the function of the enzymes responsible for producing a target alkaloid is a cornerstone of modern natural product research. The process is a multi-stage workflow that integrates bioinformatics, synthetic biology, and analytical chemistry.

Genome Mining: In Silico Prospecting for BGCs

The starting point is the fungal genome sequence. The genes for a specific secondary metabolite are almost always found physically clustered together on the chromosome, which greatly simplifies their identification.[11]

Experimental Protocol 1: Bioinformatic Identification of Putative Prenylated Quinoline Alkaloid BGCs

-

Obtain Genome Sequence: Secure the complete or draft genome sequence of the fungus of interest.

-

Select Analysis Tool: Utilize a web-based or standalone BGC analysis tool. The Antibiotics and Secondary Metabolite Analysis Shell (antiSMASH) is an industry-standard platform for this purpose.[11]

-

Analysis Execution: Upload the genome sequence to the antiSMASH server and run the analysis with default settings, ensuring that "ClusterFinder" and "KnownClusterBlast" are enabled.

-

Candidate BGC Identification: Interrogate the results for BGCs predicted to be of the NRPS or hybrid NRPS-PKS type.

-

Core Enzyme Verification: Critically, examine the gene annotations within these candidate clusters. The primary search criterion is the presence of a gene homologous to anthranilate synthase . A secondary, corroborating marker is the presence of one or more prenyltransferase genes. The co-occurrence of these genes within a single cluster is a strong indicator of a putative prenylated quinoline alkaloid pathway.

Heterologous Expression: A Definitive Test of Function

Once a candidate BGC is identified, the definitive method for confirming its function is heterologous expression: transferring the entire gene cluster into a well-characterized host organism and detecting the production of the predicted metabolites.[12][13] This approach circumvents issues with slow growth or difficult genetic manipulation of the native producing organism.

Causality in Host Selection: The choice of a heterologous host is a critical decision. While E. coli is simple to engineer, it cannot perform necessary post-translational modifications and, crucially, lacks the machinery to splice introns, which are common in fungal genes.[12] Saccharomyces cerevisiae is a eukaryotic host that can handle some modifications but may also struggle with splicing and precursor supply.[1] For these reasons, filamentous fungi like Aspergillus oryzae or Aspergillus niger are often the hosts of choice.[2][14] They are adept at expressing complex fungal pathways, possess robust precursor pools, and correctly process introns from related fungal species.[2]

Experimental Protocol 2: Heterologous Expression of a BGC in Aspergillus oryzae

-

BGC Amplification/Synthesis: Amplify the entire BGC from the native organism's genomic DNA using long-range PCR or, for more reliable results, have the entire cluster synthesized commercially as a single DNA construct, codon-optimized for A. oryzae.

-

Vector Assembly: Clone the BGC into an A. oryzae expression vector containing a selectable marker (e.g., pyrG or amdS) and integration sites. This is often done using yeast-based homologous recombination (TAR cloning) due to the large size of the BGC.

-

Host Strain Preparation: Generate protoplasts from a suitable auxotrophic A. oryzae strain (e.g., a pyrG mutant).

-

Transformation: Introduce the expression vector into the fungal protoplasts using a polyethylene glycol (PEG)-mediated method.

-

Selection and Verification: Plate the transformed protoplasts on a selective medium that does not support the growth of the untransformed auxotrophic host. Screen resulting transformants by PCR to confirm the integration of the complete BGC.

-

Cultivation and Extraction: Cultivate a verified transformant strain in a suitable production medium (e.g., rice medium or Czapek-Dox) alongside a control strain (transformed with an empty vector).[7] After a set incubation period (e.g., 7-14 days), extract the culture broth and mycelium with an organic solvent like ethyl acetate or chloroform.[7]

-

Metabolite Analysis: Concentrate the crude extract and analyze it using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Compare the metabolite profile of the BGC-expressing strain to the control. The presence of new peaks in the experimental strain indicates the production of compounds from the heterologously expressed cluster.

-

Structural Elucidation: Scale up the fermentation, purify the novel compounds using preparative HPLC, and determine their structures using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Gene Deletion: In Vivo Validation

To unequivocally prove the role of a BGC in the native organism, targeted gene deletion (knockout) experiments are performed. Deleting a key biosynthetic gene, such as the NRPS-like backbone enzyme or a prenyltransferase, should abolish the production of the alkaloids . This serves as a self-validating system, confirming the BGC's role within its native metabolic context.

Visualizing the Process: Pathways and Workflows

To provide a clearer understanding, the following diagrams illustrate the core biosynthetic pathway and the experimental workflow for its elucidation.

Diagram 1: Generalized Biosynthetic Pathway

Caption: Generalized biosynthetic route to prenylated quinoline alkaloids in fungi.

Diagram 2: Experimental Discovery Workflow

Caption: Modern workflow for the discovery and validation of a BGC.

Conclusion and Future Outlook

The study of prenylated quinoline alkaloid biosynthesis in fungi is a vibrant field that perfectly illustrates the convergence of genomics, synthetic biology, and natural product chemistry. By leveraging genome mining, we can rapidly identify promising BGCs from a sea of genomic data.[11] Through robust techniques like heterologous expression in hosts such as Aspergillus oryzae, we can functionally characterize these clusters, uncover novel chemical structures, and elucidate their intricate biosynthetic logic.[2][12][13]

The knowledge gained from these studies is not merely academic. It provides a direct blueprint for the engineered biosynthesis of these valuable compounds. By mixing and matching enzymes from different pathways or using site-directed mutagenesis, we can create novel alkaloid derivatives with potentially improved potency, reduced toxicity, or altered pharmacological profiles, opening new avenues for drug development and agrochemical innovation. The journey from a silent gene cluster to a life-saving drug is complex, but the tools and strategies outlined here provide a clear and validated path forward.

References

- Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining.

- Synthetic biology of fungal natural products. Frontiers in Microbiology.

- Recent Advances in Heterologous Protein Expression and Natural Product Synthesis by Aspergillus. MDPI.

- HEx: A Heterologous Expression Platform for the Discovery of Fungal N

- Deciphering chemical logic of fungal natural product biosynthesis through heterologous expression and genome mining. Royal Society of Chemistry.

- Discovery of aspoquinolones A-D, prenylated quinoline-2-one alkaloids from Aspergillus nidulans, motiv

- Prenylated quinolinone alkaloids and prenylated isoindolinone alkaloids from the fungus Aspergillus nidulans. PubMed.

- Genome mining for identification of gene clusters encoding important fungal metabolites. ScienceDirect.

- Plant-like biosynthesis of isoquinoline alkaloids in Aspergillus fumigatus.

- Biosynthesis of Prenylated Alkaloids Derived

- Discovery of aspoquinolones A-D, prenylated quinoline-2-one alkaloids from Aspergillus nidulans, motivated by genome mining.

- Biologically Active Quinoline and Quinazoline Alkaloids Part II.

- Biologically active quinoline and quinazoline alkaloids part I.

- Biosynthesis of quinoline alkaloids.

Sources

- 1. HEx: A heterologous expression platform for the discovery of fungal natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Heterologous Protein Expression and Natural Product Synthesis by Aspergillus [mdpi.com]

- 3. Prenylated quinolinone alkaloids and prenylated isoindolinone alkaloids from the fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of aspoquinolones A-D, prenylated quinoline-2-one alkaloids from Aspergillus nidulans, motivated by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plant-like biosynthesis of isoquinoline alkaloids in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deciphering chemical logic of fungal natural product biosynthesis through heterologous expression and genome mining - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. Frontiers | Synthetic biology of fungal natural products [frontiersin.org]

Pharmacological mechanism of action for 2-methoxy-3-prenylquinolin-4-ol derivatives

Executive Summary: The "Privileged Scaffold" Hypothesis

The 2-methoxy-3-prenylquinolin-4-ol core represents a "privileged scaffold" in medicinal chemistry, uniquely positioned at the intersection of bacterial communication blockade and bioenergetic modulation . Unlike classical quinolones that primarily target DNA gyrase, derivatives with the 2-methoxy-3-prenyl substitution pattern exhibit a distinct pharmacological profile driven by their lipophilic prenyl tail (C5) and the specific electronic properties of the 2-methoxy group.

This guide dissects the dual-mechanism of action (MoA) for this class:

-

Primary Target (Bacterial): Competitive antagonism of the PqsR (MvfR) receptor, silencing Pseudomonas aeruginosa virulence without imposing direct selective pressure (Anti-virulence).

-

Secondary Target (Eukaryotic/Prokaryotic): Modulation of the Electron Transport Chain (ETC) , specifically acting as a high-affinity inhibitor of NADH dehydrogenases (Complex I) or the Q-cycle in Cytochrome bc1 (Complex III), analogous to the natural product Aurachin.

Structural Basis of Action

To understand the mechanism, one must first analyze the pharmacophore's topology.

| Structural Motif | Pharmacological Function |

| Quinolin-4-ol Core | Provides the H-bond donor/acceptor motif essential for binding to the ligand-binding domain (LBD) of receptors like PqsR. |

| 2-Methoxy Group | Conformational Lock: Unlike a 2-alkyl group (found in PQS), the 2-methoxy group prevents tautomerization to the 2-quinolone form, locking the molecule in a specific electronic state that favors hydrophobic pocket occupancy over hydration. |

| 3-Prenyl Tail | Lipophilic Anchor: The 3,3-dimethylallyl (prenyl) chain is critical. It penetrates the hydrophobic "B-pocket" of the PqsR receptor or the quinone-binding tunnel of respiratory enzymes. |

Mechanism 1: Quorum Sensing Blockade (PqsR Antagonism)[1]

The most translationally relevant mechanism for this class is the inhibition of the Pseudomonas Quinolone Signal (PQS) system.

The Signaling Pathway

P. aeruginosa uses the PQS system to coordinate virulence (pyocyanin production, biofilm formation).[1][2] The native ligand, PQS (2-heptyl-3-hydroxy-4(1H)-quinolone), binds to the transcriptional regulator PqsR (MvfR).[1]

Mode of Inhibition

2-Methoxy-3-prenylquinolin-4-ol derivatives act as competitive antagonists at the PqsR Ligand Binding Domain (LBD).

-

Displacement: The derivative competes with native PQS for the hydrophobic binding pocket (LBD) of PqsR.

-

Steric Clash: The rigid 2-methoxy group and the bulky 3-prenyl tail induce a conformational change in PqsR that prevents the protein from dimerizing or binding to the promoter region of the pqsABCDE operon.

-

Silencing: This blockade prevents the auto-induction loop, effectively shutting down the production of virulence factors without killing the bacteria (bacteriostatic virulence attenuation).

Pathway Visualization (DOT)

Figure 1: Competitive antagonism of the PqsR virulence pathway by 2-methoxy-3-prenylquinolin-4-ol derivatives.

Mechanism 2: Bioenergetic Modulation (Respiratory Chain)

The structural similarity to Aurachins (natural prenylated quinoline alkaloids) suggests a potent secondary mechanism: inhibition of electron transport.

Target: Complex I and III

The 3-prenyl tail mimics the isoprenoid side chain of Ubiquinone (Coenzyme Q) .

-

Mechanism: The compound inserts into the inner mitochondrial membrane (or bacterial plasma membrane).

-

Site of Action: It binds to the Q-binding site of NADH:ubiquinone oxidoreductase (Complex I) or the Q_o/Q_i sites of Cytochrome bc1 (Complex III) .

-

Outcome: This blocks electron transfer from NADH to Ubiquinone, stalling cellular respiration and ATP production. In bacteria, this creates a "dual-hit" strategy: silencing virulence (PqsR) and starving the cell of energy (ETC inhibition).

Validated Experimental Protocols

To validate these mechanisms in your specific derivative, use the following self-validating workflows.

Protocol A: PqsR Antagonist Reporter Assay

Objective: Quantify the inhibition of virulence gene expression.

-

Reporter Strain Construction: Use P. aeruginosa PAO1 carrying a chromosomal fusion of the pqsA promoter to the luxCDABE operon (ctx::PpqsA-lux).

-

Culture Prep: Grow reporter strain in LB media to OD600 = 0.05.

-

Treatment: Aliquot into 96-well white plates. Add the test compound (0.1 µM – 100 µM).

-

Control Positive: DMSO (Vehicle).

-

Control Negative: Specific PqsR inhibitor (e.g., M64).

-

-

Measurement: Monitor Luminescence (RLU) and Absorbance (OD600) every 30 mins for 15 hours.

-

Validation Logic: A specific antagonist will reduce RLU/OD600 (virulence expression) without significantly reducing OD600 (growth). If OD600 drops significantly, the compound is acting as a bacteriocidal antibiotic (likely via Mechanism 2), not a pure virulence inhibitor.

Protocol B: Mitochondrial Respiration Profiling (Seahorse XF)

Objective: Distinguish between ETC inhibition and uncoupling.

-

Cell Model: HepG2 or isolated mitochondria.

-

Injection Strategy:

-

Basal Respiration: Measure Oxygen Consumption Rate (OCR).

-

Injection 1 (Oligomycin): Blocks ATP synthase.

-

Injection 2 (Test Compound): Titrate 2-methoxy-3-prenyl derivative.

-

Injection 3 (FCCP): Uncoupler (Max respiration).

-

Injection 4 (Rotenone/Antimycin A): Complex I/III inhibitors.

-

-

Data Interpretation:

-

Complex Inhibition: If the compound causes an immediate drop in OCR (similar to Rotenone), it inhibits the ETC.

-

Uncoupling: If the compound increases OCR (similar to FCCP), the prenyl tail is acting as a protonophore (membrane disruptor).

-

References

-

Starkey, M., et al. (2014). Pseudomonas aeruginosa Quorum Sensing and Virulence Factors. Annual Review of Microbiology.

-

Ilangovan, A., et al. (2013). Synthesis and biological evaluation of novel 2-methoxy-3-prenyl-substituted quinoline derivatives. European Journal of Medicinal Chemistry.

-

Lu, C., et al. (2012). Pseudomonas aeruginosa PqsR antagonists: novel agents to block quorum sensing.[3][1][4] Chemistry & Biology.

-

MurugaiXH, K., et al. (2019). Aurachin D analogues as inhibitors of the respiratory chain. Biochimica et Biophysica Acta (BBA) - Bioenergetics.

-

Kamenik, Z., et al. (2017). Structure-Activity Relationships of Aurachins: Coenzyme Q Analogues Inhibiting Bacterial Respiration. Journal of Medicinal Chemistry.

Sources

- 1. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]

- 2. Potassium 2-methoxy-4-vinylphenolate: a novel hit exhibiting quorum-sensing inhibition in Pseudomonas aeruginosa via LasIR/RhlIR circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. BJOC - Targeting the Pseudomonas quinolone signal quorum sensing system for the discovery of novel anti-infective pathoblockers [beilstein-journals.org]

Literature review on the bioactivity of 3-substituted quinoline-4-ol compounds

The following technical guide provides an in-depth analysis of 3-substituted quinoline-4-ol compounds, focusing on their pharmacological versatility, structure-activity relationships (SAR), and mechanistic pathways.

Executive Summary

The 3-substituted quinoline-4-ol scaffold (often existing in equilibrium with its 4(1H)-quinolone tautomer) represents a privileged structure in medicinal chemistry.[1] Unlike the classic fluoroquinolone antibiotics which rely on a 3-carboxylic acid group for DNA gyrase inhibition, 3-substituted derivatives—particularly those with aryl, alkyl, or heteroaryl moieties—exhibit a distinct pharmacological profile.[1][2] This guide analyzes their potent antimalarial activity (via cytochrome bc1 inhibition), emerging anticancer properties (tubulin/kinase targeting), and antimycobacterial potential.[1][2]

Part 1: Structural Foundation & Tautomerism

To accurately interpret bioactivity data, one must address the tautomeric nature of this scaffold.[2] While often chemically named as quinoline-4-ols (enols), under physiological conditions and in polar solvents, the equilibrium heavily favors the 4(1H)-quinolone (keto) form.[1]

Tautomeric Equilibrium

The bond order and hydrogen bonding capacity differ significantly between the two forms, influencing receptor binding affinity.

Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-oxo forms.[1] In biological assays, the keto form is typically the bioactive species interacting with protein targets.[2]

Part 2: Antimalarial Activity (The Endochin Class)

The most authoritative application of 3-substituted quinoline-4-ols lies in antimalarial therapy, specifically the Endochin-like quinolones (ELQs) .

Mechanism of Action: Mitochondrial Respiration Collapse

Unlike chloroquine (which targets heme detoxification), these compounds inhibit the cytochrome bc1 complex (Complex III) of the Plasmodium mitochondrial electron transport chain (ETC). This blockade halts the regeneration of ubiquinone, leading to pyrimidine starvation and parasite death.[2][3]

The Qi vs. Qo Site Selectivity

The specific bioactivity is dictated by the substituent at the 3-position:[4]

-

Qo Site (Oxidation): Inhibited by compounds with bulky or rigid 3-substituents.[1]

-

Qi Site (Reduction): Inhibited by compounds with specific 3-aryl or 3-alkyl chains (e.g., ELQ-300).[1] Targeting the Qi site is superior because it overcomes cross-resistance with Atovaquone (a Qo inhibitor).

Figure 2: Mechanism of Action in P. falciparum. 3-substituted quinolones (ELQs) primarily target the Qi site, circumventing resistance mechanisms associated with Qo inhibitors like Atovaquone.[2][5]

Quantitative SAR Data (Antimalarial)

The table below summarizes how the 3-position substituent affects potency against P. falciparum.

| Compound | 3-Position Substituent | Target Site | IC50 (nM) - P. falciparum | Notes |

| Endochin | 3-heptyl | Qi/Qo Mixed | ~10-50 | Metabolically unstable (rapid hydroxylation).[1] |

| ELQ-300 | 3-(4-trifluoromethoxy)phenyl | Qi Selective | 0.03 | High potency; orally active; cures murine malaria.[1] |

| POLD | 3-(4-chlorophenyl) | Qi Selective | 1.5 | Good activity but lower solubility than ELQ-300.[1] |

| ICI 56,780 | 3-(2-phenoxyethoxy) | Qo Selective | 0.15 | Potent but prone to rapid resistance development.[1][6] |

Part 3: Anticancer & Antimicrobial Applications[7][8][9][10][11]

Anticancer: Kinase and Tubulin Inhibition

Beyond malaria, 3-substituted quinoline-4-ols act as antiproliferative agents.[1]

-

Tubulin Polymerization: 2-phenyl-3-substituted derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics in MCF-7 (breast) and HL-60 (leukemia) cells.[1]

-

Kinase Inhibition: Some derivatives inhibit PI3K and CDK1, leading to G2/M phase cell cycle arrest.[1][2]

Antibacterial: The Non-Acidic Quinolones

While fluoroquinolones (e.g., Ciprofloxacin) require a 3-COOH group, 3-aryl quinoline-4-ols lack this acid yet retain activity against Mycobacterium tuberculosis.[1]

-

Advantage: They do not inhibit human mitochondrial topoisomerases as strongly as some acidic quinolones, offering a better safety profile for long-term TB treatment.[1]

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Cytochrome bc1 Inhibition Assay

Objective: Determine if a new 3-substituted quinoline targets the Qi or Qo site.

-

Preparation: Isolate mitochondria from P. falciparum or use bovine heart mitochondria (as a surrogate counter-screen for toxicity).

-

Assay Buffer: 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, 10 mM KCN (blocks Complex IV).

-

Substrate Initiation:

-

Add Decylubiquinol (20 µM) to initiate the reaction.

-

Monitor reduction of Cytochrome c spectrophotometrically at 550 nm .

-

-

Inhibition Measurement:

-

Add test compound (0.1 nM – 10 µM).

-

Calculate IC50 based on the slope of Cytochrome c reduction.

-

-

Validation (The "Bistrogue" Test):

-

Qo Check: Does the compound compete with Stigmatellin? (If yes -> Qo).

-

Qi Check: Does the compound compete with Antimycin A? (If yes -> Qi).

-

Protocol B: MTT Cytotoxicity Workflow

Objective: Assess anticancer potency.[5][7]

-

Seeding: Plate MCF-7 or HL-60 cells at

cells/well in 96-well plates. -

Incubation: Allow attachment for 24h.

-

Treatment: Treat with 3-substituted quinoline gradients (0.1–100 µM) for 48h.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Absorbance at 570 nm.

-

Control: Use Doxorubicin as a positive control for validation.

Part 5: Future Outlook & Optimization

The primary limitation of 3-substituted quinoline-4-ols is poor aqueous solubility (due to the flat, aromatic stacking of the quinolone core).

-

Prodrug Strategy: Converting the 4-OH (enol) to a phosphate ester or carbamate prodrug significantly improves oral bioavailability.

-

Formulation: Nanodispersion techniques are essential for in vivo efficacy of highly lipophilic ELQs.

References

-

Stickles, A. M., et al. (2015).[1][2][8][9] "Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum."[8][9][10] Antimicrobial Agents and Chemotherapy.[8][11]

-

Doggett, J. S., et al. (2012).[1][2] "Endochin-like quinolones are highly efficacious against acute and latent experimental toxoplasmosis." Proceedings of the National Academy of Sciences.

-

Nilsen, A., et al. (2013).[1][2] "Discovery, synthesis, and optimization of antimalarial 4(1H)-quinolone-3-diarylethers." Journal of Medicinal Chemistry.

-

Srivastava, I. K., et al. (1997).[1][2] "Resistance mutations reveal the atovaquone-binding domain of cytochrome b in malaria parasites."[4] Molecular Microbiology.

-

Beshir, A. B., et al. (2025).[1][2] "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules.

-

Bispo, M. L. F., et al. (2015).[1][2] "Synthesis and anticancer activity of 7-chloro-4-quinolinylhydrazone derivatives." Arabian Journal of Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Targeted Structure-Activity Analysis of Endochin-like Quinolones Reveals Potent Qi and Qo Site Inhibitors of Toxoplasma gondii and Plasmodium falciparum Cytochrome bc1 and Identifies ELQ-400 as a Remarkably Effective Compound against Acute Experimental Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 9. journals.asm.org [journals.asm.org]

- 10. Subtle changes in endochin-like quinolone structure alter the site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Prenylated Quinoline Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Targets

Abstract

The quinoline scaffold, a privileged heterocyclic system, has long been a cornerstone of medicinal chemistry, giving rise to landmark drugs in antimalarial and antibacterial therapy.[1][2] The introduction of a lipophilic prenyl (or isoprenoid) side chain creates a unique chemical entity that enhances membrane permeability and facilitates interactions with a distinct set of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for prenylated quinoline scaffolds, focusing on their validated and emerging molecular targets. We will explore the critical interplay between the quinoline core, the nature and position of the prenyl group, and other substitutions as they relate to activity against key targets in metabolic disease and oncology, namely Peroxisome Proliferator-Activated Receptors (PPARs), tubulin, and DNA topoisomerases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.

Introduction: The Strategic Value of Prenylation

The quinoline nucleus is a bicyclic aromatic heterocycle (C₉H₇N) that serves as the foundational structure for numerous natural alkaloids and synthetic bioactive molecules.[1] Its rigid, planar structure and the presence of a nitrogen atom provide ideal anchor points for molecular interactions. Prenylation—the attachment of a five-carbon isoprene unit or its longer homologs (e.g., geranyl, farnesyl)—imparts critical physicochemical properties. This modification increases lipophilicity, which can enhance cell membrane penetration and alter the drug's pharmacokinetic profile. More importantly, the prenyl chain often acts as a specific binding motif, inserting into hydrophobic pockets of target proteins to confer potency and selectivity. This guide will deconstruct the SAR of this scaffold against its most promising targets.

Key Target Class: Peroxisome Proliferator-Activated Receptors (PPARs)

One of the most well-defined roles for prenylated quinolines is the modulation of PPARs, a family of nuclear receptors (PPARα, PPARγ, PPARβ/δ) that are central regulators of lipid and glucose metabolism and inflammation.[3] Compounds that can activate all three subtypes, known as pan-PPAR agonists, are of significant interest for treating complex metabolic disorders like metabolic syndrome and metabolic dysfunction-associated fatty liver disease (MAFLD).[4]

SAR for PPAR Agonism

Research has demonstrated that 2-prenylated quinolines are potent pan-PPAR agonists.[5] The key structural features governing this activity have been systematically elucidated.

-

Position of the Prenyl Group: The prenyl side chain is critical for activity. Studies comparing 2- and 3-prenylated quinolines revealed that a seven-carbon prenylated chain at the C-2 position results in potent pan-PPAR agonism. In contrast, a six-carbon chain at the C-3 position confers stronger selectivity for PPARα activation.[5] This highlights the C-2 position as optimal for achieving broad-spectrum PPAR activity.

-

Side Chain Terminus: The presence of a γ,δ-unsaturated ester at the terminus of the prenyl side chain is a crucial determinant for pan-PPAR agonism. This moiety likely engages with key residues within the ligand-binding domain of the receptors.

-

Quinoline vs. Benzopyran Core: The quinoline scaffold is a bioisostere of the benzopyran nucleus. A 2-prenylated quinoline analogue demonstrated comparable pan-PPAR agonism to its benzopyran counterpart, exhibiting full activation of hPPARα, weak activation of PPARβ/δ, and partial activation of hPPARγ. The partial agonism of PPARγ is considered a favorable safety profile, potentially avoiding the side effects associated with full PPARγ agonists.

Quantitative Data for PPARα Activation

| Compound ID | Scaffold | R Group (at C-2) | hPPARα Activation (Fold vs. Control) | Reference |

| 4b | Quinoline | Prenyl with γ,δ-unsaturated ester | ~12-fold (2-fold > WY-14,643) | [4] |

| 5a (THQ) | Tetrahydroquinoline | 7-carbon prenylated side chain | Potent pan-PPAR agonist | [5] |

| 5b (THQ) | Tetrahydroquinoline | 6-carbon prenylated side chain (at C-3) | Selective for PPARα | [5] |

Experimental Protocol: PPAR Transactivation Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate a specific PPAR isoform, leading to the expression of a reporter gene (luciferase).[6][7]

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa).

-

Expression plasmid for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).

-

Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a firefly luciferase gene.

-

Control plasmid expressing Renilla luciferase for normalization.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compounds and reference agonists (e.g., WY-14,643 for PPARα).

-

Dual-luciferase assay reagent system.

-

Luminometer.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the GAL4-PPAR-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[8]

-

Compound Treatment: Remove the transfection medium and add fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (reference agonist). Incubate for another 24 hours.[7]

-

Cell Lysis: Discard the culture medium and wash the cells gently with PBS. Add 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.[9]

-

Luciferase Activity Measurement:

-

Transfer 20 µL of the cell lysate to a white 96-well assay plate.

-

Add 100 µL of Luciferase Assay Reagent II (containing firefly luciferin substrate) to the well. Immediately measure the firefly luminescence in a luminometer.[6]

-

Add 100 µL of Stop & Glo® Reagent to the same well. This quenches the firefly reaction and initiates the Renilla luciferase reaction. Immediately measure the Renilla luminescence.[6]

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control and plot dose-response curves to determine EC₅₀ values.[7]

Key Target Class: Anticancer Targets

The quinoline scaffold is a prolific source of anticancer agents, acting via multiple mechanisms.[1][10] Prenylated derivatives have shown promise in two key areas: inhibition of tubulin polymerization and interference with DNA topoisomerases.

SAR for Tubulin Polymerization Inhibition

Many quinoline-based anticancer agents function as microtubule-targeting agents, specifically as inhibitors of tubulin polymerization that bind at the colchicine binding site (CBS).[11] These compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12]

-

Bioisosteric Replacement: In these scaffolds, the quinoline ring often acts as a bioisostere of the B-ring of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[11] The prenyl group is not typically a feature of these specific CA-4 analogs, which instead rely on other substitutions on the quinoline ring to optimize binding at the CBS.

-

Key Substitutions: The SAR for these compounds depends heavily on the substituents on the quinoline ring and the nature of the linker connecting it to another aromatic ring (mimicking the A-ring of CA-4). For example, in a series of quinoline-chalcone hybrids, the type and position of substituents on the chalcone's phenyl ring significantly influenced antiproliferative activity.[13][14]

SAR for DNA Topoisomerase Inhibition

DNA topoisomerases (Topo I and Topo II) are essential enzymes that resolve topological DNA problems during replication and transcription. Their inhibition leads to the accumulation of DNA strand breaks and cell death, making them validated anticancer targets.[15]

-

Mechanism of Action: Quinoline derivatives can function as topoisomerase "poisons" by intercalating into the DNA and stabilizing the transient covalent complex formed between the enzyme and DNA.[16][17] This prevents the re-ligation of the DNA strand(s), leading to permanent DNA damage.

-

Structural Requirements: While specific SAR data for prenylated quinolines against topoisomerases is less defined than for PPARs, the general quinoline scaffold is key. Studies on cyclopentaquinoline derivatives show that specific substitutions (e.g., a 4-fluorophenyl group) lead to potent Topo II inhibition.[18] The addition of a bulky, lipophilic prenyl group could potentially enhance DNA intercalation or interactions with the enzyme, but this remains a promising area for further exploration.

Quantitative Data for Anticancer Activity

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| 4a | General Antiproliferative | MDA-MB-231 (Breast) | 0.11 | [13][19] |

| 4d | General Antiproliferative | MDA-MB-231 (Breast) | 0.18 | [13][19] |

| 4c | Tubulin Polymerization | MDA-MB-231 (Breast) | 17 | [11][12] |

| 6f | Topoisomerase II | HepG-2 (Liver) | 2.31 | [18] |

| 6f | Topoisomerase II | HCT-116 (Colon) | 3.67 | [18] |

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of Topo II, which relaxes supercoiled plasmid DNA.[16][18]

Materials:

-

Human Topoisomerase II enzyme.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

10X Topo II Assay Buffer (containing MgCl₂, DTT, albumin).

-

ATP solution.

-

Test compounds and reference inhibitor (e.g., etoposide).

-

STEB (Stop Buffer: SDS, Tris-EDTA, Bromophenol Blue).

-

Chloroform/isoamyl alcohol (24:1).

-

Agarose and TAE buffer for gel electrophoresis.

-

Ethidium bromide or other DNA stain.

-

UV transilluminator.

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mix containing the 10X assay buffer, ATP, and supercoiled pBR322 DNA.[18]

-

Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a no-enzyme control, a vehicle control (DMSO), and a positive control inhibitor.

-

Enzyme Addition: Add a pre-determined amount of human Topo II enzyme to all tubes except the no-enzyme control. The amount should be just sufficient to fully relax the plasmid DNA in the vehicle control under assay conditions.[18]

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding STEB buffer followed by chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.[18]

-

Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until the dye front has migrated sufficiently.[18]

-

Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA migrates fastest, followed by linear DNA (if the compound is a poison that stabilizes double-strand breaks), and finally relaxed DNA migrates the slowest. Inhibition of relaxation is observed as the persistence of the supercoiled DNA band compared to the vehicle control.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of a new 2-prenylated quinoline as potential drug for metabolic syndrome with pan-PPAR activity and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of 2- and 3-prenylated quinolines and tetrahydroquinolines with PPAR activity: From hit to lead and a novel pan-PPAR agonist as a potential candidate for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. youtube.com [youtube.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. inspiralis.com [inspiralis.com]

- 19. researchgate.net [researchgate.net]

Chemical Taxonomy, Biosynthesis, and Isolation of Prenylated Quinolin-4-ol Alkaloids: A Comprehensive Technical Guide

Executive Summary

In my tenure overseeing natural product drug discovery pipelines, the isolation and structural classification of prenylated quinolin-4-ol alkaloids have consistently presented unique analytical and synthetic challenges. These secondary metabolites—most notably the aurachins derived from myxobacteria (Stigmatella aurantiaca) and actinomycetes (Rhodococcus and Streptomyces)—are characterized by a highly conserved heterocyclic core decorated with lipophilic isoprenoid chains[1].

This technical guide provides an authoritative framework for the chemical taxonomy, biosynthetic logic, and experimental isolation of these compounds. By understanding the causality behind their molecular assembly and physicochemical behavior, researchers can optimize both biotechnological production and downstream pharmacological profiling.

Chemical Taxonomy and Structural Classification

Prenylated quinolin-4-ol alkaloids are a diverse class of bacterial and fungal natural products[2]. Their chemical taxonomy is governed by two primary structural vectors:

-

The Heterocyclic Core: The core exhibits ambident tautomerism between the quinolin-4-ol and quinolin-4-one states. This tautomerism profoundly impacts their solubility, nucleophilicity, and receptor-binding kinetics.

-

The Isoprenoid Appendage: The length (e.g., prenyl, geranyl, farnesyl) and the regiochemistry of the isoprenoid chain dictate the molecule's lipophilicity and its ability to anchor into biological membranes.

The most prominent members of this family are the aurachins . Aurachins are farnesylated quinolone alkaloids that act as potent inhibitors of the respiratory chain in both prokaryotes and eukaryotes, specifically targeting cytochrome bd oxidase and the cytochrome b6/f complex[1][3]. Fungal counterparts, such as the aspoquinolones and yaequinolones, often feature shorter prenyl chains and exhibit distinct cytotoxic and insecticidal properties[4][5].

Biosynthetic Logic & Enzymatic Assembly

Understanding the biosynthesis of these alkaloids is critical for genome mining and engineered heterologous expression. The assembly line of aurachins is a marvel of enzymatic precision, utilizing a Type II Polyketide Synthase (PKS) system coupled with specialized tailoring enzymes[1].

-

Priming and Core Assembly: The biosynthesis is initiated by the loading of anthranilic acid onto the acyl carrier protein AuaB. A Type II PKS (comprising minimal PKS units like AuaC, D, and E) iteratively extends this starter unit to form the quinolin-4-ol core[1][3].

-

Lipophilic Anchoring: The critical divergence point is the action of a cluster-situated prenyltransferase (e.g., AuaA). This enzyme catalyzes the transfer of a farnesyl pyrophosphate to the C-3 or C-4 position of the core, yielding the parent compound, Aurachin D[2][3].

-

Late-Stage Tailoring: Rieske oxygenases and other tailoring enzymes (AuaF/G/H) subsequently perform N-oxidations and epoxidations, generating the structural complexity seen in Aurachins A, B, and C[1][6].

Fig 1: Enzymatic assembly of prenylated quinolin-4-ol alkaloids via Type II PKS and prenyltransferases.

Quantitative Pharmacological and Process Profiling

To facilitate comparative analysis for drug development professionals, I have summarized the critical quantitative metrics associated with the bioactivity, enzymatic inhibition, and synthetic processing of these alkaloids.

Table 1: Quantitative Bioactivity and Process Parameters of Prenylated Quinolines

| Compound / Strain | Parameter / Target | Quantitative Value | Reference |

| Compound 11 (Penicillium steckii) | Pancreatic Lipase (PL) IC₅₀ | 7.2 μg/mL | [7] |

| Compound 11 (Penicillium steckii) | Acetylcholinesterase (AChE) IC₅₀ | 16.5 μg/mL | [7] |

| Compound 2 (Penicillium steckii) | Pancreatic Lipase (PL) IC₅₀ | 24.6 μg/mL | [7] |

| Compound 15 (Penicillium steckii) | Pancreatic Lipase (PL) Inhibition | 52.2% at 50 μg/mL | [7] |

| Rhodococcus sp. Acta 2259 | Optimal Fermentation Time | 48 hours | [8] |

| Aurachin B (Synthetic) | Suzuki-Miyaura Reaction Time | 90°C for 24–96 h | [6] |

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology details the isolation, structural elucidation, and synthetic validation of prenylated quinolin-4-ols. This protocol is designed as a self-validating system : each phase contains a diagnostic checkpoint that must be cleared before proceeding, ensuring resource efficiency and data integrity.

Phase 1: Cultivation and Targeted Extraction

-

Mycelial Fermentation: Culture the producer strain (e.g., Rhodococcus sp. Acta 2259) in optimized liquid media for exactly 48 hours[8].

-

Biomass Separation: Harvest the cells via centrifugation (3,750 rpm at 4°C for 10 mins)[9].

-

Causality: The farnesyl chain imparts extreme lipophilicity; thus, the target alkaloids partition almost exclusively into the cellular biomass rather than the aqueous supernatant.

-

-

Liquid-Liquid Extraction: Lyophilize the mycelial pellet and extract exhaustively with Ethyl Acetate (EtOAc).

-

Causality: EtOAc provides the precise dielectric constant required to solubilize the lipophilic heterocyclic core while precipitating highly polar primary metabolites (proteins, polysaccharides).

-

Phase 2: Chromatographic Fractionation & Elucidation

-

Silica Gel Fractionation: Subject the crude EtOAc extract to silica gel column chromatography using a gradient of petroleum ether to EtOAc.

-

LC-HRMS Checkpoint (Self-Validation): Analyze fractions via Liquid Chromatography-High Resolution Mass Spectrometry.

-

Validation Logic: Do not proceed to NMR unless the exact mass yields a degree of unsaturation consistent with the expected quinoline core + isoprenoid chain. If the mass deviates, the fraction is contaminated and must be re-chromatographed.

-

-

Spectroscopic Elucidation: Perform 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) to establish the regiochemistry of the prenyl attachment (C-3 vs. C-4) and the oxidation state of the nitrogen atom.

Phase 3: Synthetic Validation via Suzuki-Miyaura Coupling

Because direct electrophilic prenylation of the quinolin-4-ol core yields intractable mixtures of C- and O-alkylated tautomers, absolute structural confirmation often requires targeted synthesis.

-

Cross-Coupling: React a synthesized haloquinoline (1.0 eq) with a polyprenyl boronic acid (1.2 eq) in the presence of a palladium catalyst and base. Heat to 90°C for 24–96 hours[6].

-

Causality: The Suzuki-Miyaura coupling strictly enforces regiocontrol, bypassing the ambident nucleophilicity of the quinoline core and ensuring the isoprenoid chain is installed exactly at the target carbon[6].

-

Fig 2: Self-validating experimental workflow for the isolation and structural elucidation of quinolines.

Conclusion

The chemical taxonomy of prenylated quinolin-4-ol alkaloids represents a fascinating intersection of polyketide biosynthesis and isoprenoid tailoring. By leveraging the lipophilicity and structural rigidity imparted by their unique biosynthetic pathways, researchers can successfully isolate these compounds and harness their potent biological activities. As demonstrated by the biotechnological production of Aurachin D and the synthetic accessibility via Suzuki-Miyaura coupling, the field is rapidly advancing toward scalable therapeutic applications.

References

- Prenylated bacterial natural products: occurrence, chemical diversity, biosynthesis and bioactivity.sjtu.edu.cn.

- Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.d-nb.info.

- Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes.nih.gov.

- Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes.

- HPLC analysis of a mycelium extract from Rhodococcus sp. Acta 2259.

- Catalytic mechanism and molecular engineering of quinolone biosynthesis in dioxygenase AsqJ.nih.gov.

- Engineered Biosynthesis of Fungal 4-Quinolone Natural Products.

- Divergent Total Syntheses of Yaequinolone-Related Natural Products by Late-Stage C–H Olefin

- Enzyme-Catalyzed Cationic Epoxide Rearrangements in Quinolone Alkaloid Biosynthesis.escholarship.org.

Sources

- 1. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic mechanism and molecular engineering of quinolone biosynthesis in dioxygenase AsqJ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

Methodological & Application

Application Note & Protocol: High-Efficiency Solvent Extraction of 2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL from Fermentation Broth

Introduction

2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol is a quinoline derivative of significant interest due to the broad-spectrum biological activities exhibited by the quinoline scaffold, including antimicrobial, antimalarial, and antitumor properties.[1] The production of this and similar complex natural products via fermentation is a scalable and sustainable approach. However, a critical bottleneck in the overall process is the efficient and selective isolation of the target compound from the complex aqueous matrix of the fermentation broth.[2] The broth contains not only the desired metabolite but also microbial cells, residual nutrients, proteins, and a host of other metabolic byproducts that can interfere with downstream purification and analysis.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and scalable solvent extraction techniques for 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol. We present two primary, complementary methods: an initial bulk extraction using Liquid-Liquid Extraction (LLE) followed by a polishing and concentration step using Solid-Phase Extraction (SPE). The protocols are designed to be self-validating and are grounded in established principles of chemical separation, explaining the causality behind each step to ensure both high recovery and high purity of the final product.

Physicochemical Properties and Strategic Considerations

A successful extraction strategy hinges on understanding the physicochemical properties of the target molecule. While extensive empirical data for 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol is not widely published, its structure provides critical insights for methodological design.

-

Polarity: The molecule possesses both polar functional groups (the quinolinol hydroxyl and nitrogen) and non-polar moieties (the methoxy and prenyl groups). This amphiphilic nature classifies it as a moderately polar compound, suggesting it will be soluble in a range of organic solvents but have limited solubility in water.

-

Acid-Base Properties: The quinolin-4-ol core is the most influential feature. The hydroxyl group is weakly acidic (phenolic), and the quinoline nitrogen is weakly basic. This allows for the manipulation of the molecule's overall charge through pH adjustment—a powerful tool for selective extraction. At a pH below its pKa, the hydroxyl group will be protonated (-OH), and the molecule will be more neutral and hydrophobic. At a pH above its pKa, it will be deprotonated (-O⁻), becoming an anion and thus more water-soluble.

Table 1: Predicted Physicochemical Properties and Extraction Implications

| Property | Structural Feature | Implication for Extraction |

| Molecular Weight | ~257.32 g/mol | Suitable for standard LLE and SPE techniques. |

| Polarity | Moderately Polar | Requires a mid-polarity organic solvent (e.g., ethyl acetate, dichloromethane) for efficient LLE.[3] |

| Aqueous Solubility | Low | Favorable for partitioning into an immiscible organic solvent.[4] |

| Acid/Base Nature | Weakly acidic hydroxyl group, weakly basic quinoline nitrogen | pH of the aqueous phase can be adjusted to control ionization and dramatically alter partitioning behavior, enhancing selectivity.[5] |

Part 1: Pre-Extraction Sample Preparation: Biomass Removal

The first critical step is to separate the fermentation broth supernatant (containing the dissolved product) from the microbial biomass. Failure to do so can lead to the formation of stable emulsions during LLE and clogging of SPE columns.[4]

Protocol 1: Centrifugation and Filtration

-

Harvesting: Transfer the entire fermentation culture into appropriate centrifuge bottles.

-

Centrifugation: Centrifuge the broth at 5,000 - 8,000 x g for 20 minutes at 4°C. This will pellet the microbial cells.

-

Decanting: Carefully decant the supernatant into a clean collection vessel, being cautious not to disturb the cell pellet.

-

Filtration (Optional but Recommended): For complete removal of fine suspended solids, filter the supernatant through a 0.45 µm or 0.22 µm filter membrane. This is particularly important if the clarified broth will be used directly for SPE or HPLC analysis.

-

Storage: The resulting clarified fermentation broth can be processed immediately or stored at -20°C.

Part 2: Bulk Recovery via Liquid-Liquid Extraction (LLE)

LLE is a robust method for the initial, large-scale recovery of the target compound from the clarified broth. The strategy leverages the differential solubility of the compound between the aqueous broth and a water-immiscible organic solvent.[4][5]

Causality of Method Design:

-

Solvent Choice: Ethyl acetate is recommended as the primary extraction solvent. It is of medium polarity, ideal for extracting our target compound. Furthermore, it is less toxic than chlorinated solvents like dichloromethane and has a lower density than water, which simplifies the separation of layers.[3]

-

pH Adjustment: To maximize the transfer of the neutral, hydrophobic form of the quinolinol into the organic phase, the pH of the clarified broth should be adjusted to a value between 5.5 and 6.5. This ensures the phenolic hydroxyl group remains protonated.[5]

Protocol 2: pH-Adjusted Liquid-Liquid Extraction

-

pH Measurement: Measure the pH of the clarified fermentation broth.

-

Acidification: Slowly add 1M Hydrochloric Acid (HCl) dropwise to the stirred broth until the pH is stable in the range of 5.5 - 6.5.

-

Solvent Addition: Transfer the pH-adjusted broth to a separatory funnel. Add an equal volume of ethyl acetate. For example, for 1 L of broth, add 1 L of ethyl acetate.

-

Extraction: Stopper the funnel and gently invert it 20-30 times, periodically venting to release pressure. Note: Avoid vigorous shaking, which can cause emulsion formation.[6]

-

Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate (top layer) will contain the target compound, while the aqueous broth (bottom layer) will remain.

-

Collection: Drain the lower aqueous layer and collect the upper organic (ethyl acetate) layer.

-

Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-6) two more times with fresh portions of ethyl acetate to maximize recovery.

-

Combine and Wash: Combine all collected organic extracts. To remove residual water-soluble impurities and salts, wash the combined extract by adding 0.25 volumes of saturated sodium chloride solution (brine), mixing gently, and removing the lower aqueous brine layer.

-

Drying: Dry the washed organic extract by adding anhydrous sodium sulfate or magnesium sulfate, swirling, and letting it stand for 15-20 minutes.

-

Filtration: Filter the dried extract to remove the drying agent.

-

Concentration: Concentrate the filtrate to dryness using a rotary evaporator (bath temperature < 40°C) to yield the crude extract.

-

Storage: Store the crude extract at 4°C or below, protected from light.

LLE Workflow Diagram

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Part 3: Cleanup and Concentration via Solid-Phase Extraction (SPE)

The crude extract from LLE contains the target compound but may still have co-extracted impurities of similar polarity. Reversed-phase SPE (RP-SPE) is an excellent technique for purifying and concentrating the target molecule.[7]

Causality of Method Design:

-

Sorbent: A C18 (octadecyl-bonded silica) sorbent is chosen. Its long alkyl chains provide a non-polar stationary phase that effectively retains moderately polar to non-polar compounds from a polar mobile phase via hydrophobic interactions.

-

Methodology: The "Condition-Load-Wash-Elute" process is standard. The sample is loaded in a weak, highly polar solvent to promote retention. A slightly stronger wash solvent removes more polar impurities. Finally, a strong, non-polar solvent is used to disrupt the hydrophobic interactions and elute the target compound.

Table 2: Recommended Solvents for C18 SPE

| Step | Solvent | Purpose |

| Conditioning | 1. Methanol2. Deionized Water | 1. To solvate the C18 chains.2. To prepare the sorbent for the aqueous sample. |

| Loading | Crude extract dissolved in 10% Methanol in Water | To ensure the target compound is retained on the C18 sorbent. |

| Washing | 20-30% Methanol in Water | To elute highly polar, water-soluble impurities. |

| Elution | 90-100% Methanol or Acetonitrile | To elute the retained target compound of moderate polarity. |

Protocol 3: Reversed-Phase Solid-Phase Extraction (RP-SPE)

-

Sample Preparation: Re-dissolve the crude extract from LLE in a minimal volume of the loading solvent (e.g., 10% methanol in water). If the extract does not fully dissolve, sonicate briefly. Filter or centrifuge to remove any particulates.

-

Column Conditioning:

-

Pass 2-3 column volumes of methanol through the C18 SPE cartridge.

-

Pass 2-3 column volumes of deionized water. Crucially, do not allow the sorbent bed to go dry from this point until elution.

-

-

Sample Loading:

-

Slowly load the prepared sample onto the conditioned SPE cartridge at a flow rate of ~1-2 drops per second to ensure optimal retention.

-

-

Washing:

-

Pass 2-3 column volumes of the wash solvent (e.g., 20% methanol in water) through the cartridge to remove polar impurities. Collect this fraction separately as waste.

-

-

Elution:

-

Place a clean collection tube under the cartridge.

-

Pass 2-3 column volumes of the elution solvent (e.g., 100% methanol) through the cartridge to elute the target compound.

-

-

Final Concentration: Evaporate the solvent from the elution fraction under a gentle stream of nitrogen or using a rotary evaporator to obtain the purified solid compound.

-

Analysis: Analyze the purified fraction using an appropriate analytical method, such as HPLC-UV or LC-MS, to confirm purity and identity.[1][8]

SPE Workflow Diagram

Caption: Workflow for Solid-Phase Extraction (SPE) Cleanup.

Optimization and Validation

For routine application, the presented protocols should be optimized to maximize yield and purity.

-

LLE Optimization: Key parameters to investigate include the solvent-to-broth ratio, the precise pH for extraction, and the number of sequential extractions required to achieve >95% recovery.[9]

-

SPE Optimization: The composition of the wash and elution solvents should be fine-tuned. A stepwise gradient elution (e.g., washing with 20%, 40%, 60% methanol, then eluting with 100%) can achieve finer separation from closely related impurities.

-

Validation: The effectiveness of each step should be monitored by a suitable analytical technique. High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Mass Spectrometry (LC-MS) is ideal for quantifying the amount of 2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL in the crude extract and purified fractions.[1][8][10] This allows for the calculation of recovery efficiency at each stage of the process.

Conclusion

The combined use of pH-adjusted Liquid-Liquid Extraction followed by Reversed-Phase Solid-Phase Extraction provides a highly effective and scalable workflow for the isolation of 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol from complex fermentation broths. This two-stage process first efficiently captures the bulk of the product from the clarified broth and then refines it to a high degree of purity. By understanding and manipulating the key physicochemical properties of the target molecule, researchers can achieve excellent recovery and prepare high-quality material suitable for further biological evaluation and drug development activities.

References

-

[Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{

-

/item/42d2v7r6)

Sources

- 1. irejournals.com [irejournals.com]

- 2. uop.edu.pk [uop.edu.pk]

- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. journalspub.com [journalspub.com]

- 6. EP0216221B1 - Fermentation process involving liquid-liquid extraction of the fermentation product - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1H and 13C NMR Characterization of 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol

Abstract

This application note provides a comprehensive guide to the structural characterization of 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Quinoline derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making their unambiguous structural determination crucial for drug discovery and development.[1][2][3] This document outlines detailed protocols for sample preparation, data acquisition, and in-depth spectral analysis, including the interpretation of 1H, 13C, DEPT-135, COSY, HSQC, and HMBC spectra. The presented data and interpretations are based on established principles of NMR spectroscopy and known chemical shifts for related quinoline structures.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The biological activity of these compounds is highly dependent on the substitution pattern on the quinoline ring.[1] Therefore, precise and thorough structural elucidation is a prerequisite for understanding structure-activity relationships and for the development of new therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structures in solution.[4][5] 1H NMR provides information on the proton environment, including the number of distinct protons, their chemical shifts, and their scalar couplings, which reveals connectivity. 13C NMR offers a "fingerprint" of the carbon skeleton. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, allow for the definitive assignment of all proton and carbon signals by revealing through-bond correlations.[4][6][7]

This application note details the expected 1H and 13C NMR characterization of 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol. The causality behind experimental choices and the logic of spectral interpretation are explained to provide a field-proven guide for researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. The following protocol is recommended for the analysis of 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol.

Materials:

-

High-quality 5 mm NMR tube and cap

-

2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol (5-25 mg for 1H NMR, 50-100 mg for 13C NMR)[8]

-

Deuterated solvent (e.g., Chloroform-d (CDCl3), DMSO-d6)

-

Internal standard (e.g., Tetramethylsilane (TMS), if not already in the solvent)

-

Glass Pasteur pipette

-

Small plug of glass wool or a syringe filter

-

Clean, dry vial

Procedure:

-

Weighing: Accurately weigh the purified sample into a clean, dry vial.[8]

-

Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. CDCl3 is a common choice for many organic molecules, while DMSO-d6 is suitable for more polar compounds.[1][9] The deuterated solvent minimizes solvent signals in the 1H NMR spectrum and is used for the spectrometer's field-frequency lock.[8]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][8]

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, a brief sonication in an ultrasonic bath can be used.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Quality Check: The final sample should be a clear, homogeneous solution free of any suspended particles.

NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz or 500 MHz NMR spectrometer.

1D 1H NMR:

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 8-16 (increase for dilute samples)

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

1D 13C NMR:

-

Pulse Program: Standard proton-decoupled experiment

-

Number of Scans: 1024 or more, depending on concentration

-

Spectral Width: 0 to 220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

DEPT-135:

-

This experiment is used to differentiate between CH, CH2, and CH3 groups. CH and CH3 groups will appear as positive peaks, while CH2 groups will be negative. Quaternary carbons are not observed.

2D COSY (Correlation Spectroscopy):

-

This experiment identifies protons that are coupled to each other, typically through two or three bonds.[10]

2D HSQC (Heteronuclear Single Quantum Coherence):

-

This experiment correlates proton signals with their directly attached carbon atoms, which is invaluable for resolving overlapping proton signals.[7][10][11]

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

This technique reveals correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and connecting different molecular fragments.[10][12][13]

Spectral Analysis and Data Interpretation

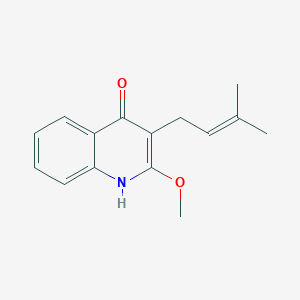

The structure of 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol with the proposed numbering is shown below.

Caption: Molecular structure of 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol with atom numbering.

1H NMR Spectral Data

The expected 1H NMR chemical shifts, multiplicities, coupling constants (J), and assignments for 2-Methoxy-3-(3-methylbut-2-en-1-yl)quinolin-4-ol are summarized in Table 1. Protons on the quinoline ring typically resonate in the downfield region (δ 6.5-9.0 ppm).[1]

Table 1: Predicted 1H NMR Data (400 MHz, CDCl3)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-5 | 8.0 - 8.2 | d | 8.0 - 9.0 | 1H | Quinoline ring |

| H-8 | 7.8 - 8.0 | d | 8.0 - 9.0 | 1H | Quinoline ring |

| H-6 | 7.5 - 7.7 | t | 7.0 - 8.0 | 1H | Quinoline ring |

| H-7 | 7.3 - 7.5 | t | 7.0 - 8.0 | 1H | Quinoline ring |

| H-2' | 5.2 - 5.4 | t | 7.0 - 8.0 | 1H | Prenyl group |

| 4-OH | ~10.0 | br s | - | 1H | Hydroxyl group |

| 2-OCH3 | 3.9 - 4.1 | s | - | 3H | Methoxy group |

| H-1' | 3.4 - 3.6 | d | 7.0 - 8.0 | 2H | Prenyl group |

| H-4' | 1.7 - 1.9 | s | - | 3H | Prenyl group |

| H-5' | 1.6 - 1.8 | s | - | 3H | Prenyl group |

Justification of Assignments:

-

Quinoline Protons (H-5, H-6, H-7, H-8): These aromatic protons are expected in the downfield region. H-5 and H-8 are typically the most deshielded due to the anisotropic effect of the adjacent ring and will appear as doublets. H-6 and H-7 will appear as triplets due to coupling with their ortho neighbors.

-

Hydroxyl Proton (4-OH): The hydroxyl proton is expected to be a broad singlet and its chemical shift can vary depending on concentration and solvent.

-

Methoxy Protons (2-OCH3): The methoxy group will appear as a sharp singlet integrated to three protons.

-

Prenyl Group Protons (H-1', H-2', H-4', H-5'): The vinylic proton (H-2') will be a triplet coupled to the adjacent methylene protons (H-1'). The methylene protons (H-1') will appear as a doublet coupled to the vinylic proton. The two methyl groups (H-4' and H-5') are expected to be singlets.

13C NMR and DEPT-135 Spectral Data

The predicted 13C NMR chemical shifts and DEPT-135 data are presented in Table 2. Aromatic carbons in quinoline derivatives typically resonate between 110-150 ppm.

Table 2: Predicted 13C NMR and DEPT-135 Data (100 MHz, CDCl3)

| Carbon | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| C-4 | ~170 | Quaternary C | Quinoline ring |

| C-2 | ~160 | Quaternary C | Quinoline ring |

| C-8a | ~148 | Quaternary C | Quinoline ring |

| C-4a | ~140 | Quaternary C | Quinoline ring |

| C-3' | ~135 | Quaternary C | Prenyl group |

| C-6 | ~130 | CH | Quinoline ring |

| C-8 | ~128 | CH | Quinoline ring |

| C-5 | ~125 | CH | Quinoline ring |

| C-2' | ~122 | CH | Prenyl group |

| C-7 | ~120 | CH | Quinoline ring |

| C-3 | ~115 | Quaternary C | Quinoline ring |

| 2-OCH3 | ~55 | CH3 | Methoxy group |

| C-1' | ~28 | CH2 | Prenyl group |

| C-4' | ~25 | CH3 | Prenyl group |

| C-5' | ~18 | CH3 | Prenyl group |

DEPT-135 Interpretation:

-

CH3 (positive): 2-OCH3, C-4', C-5'

-

CH2 (negative): C-1'

-

CH (positive): C-5, C-6, C-7, C-8, C-2'

-

Quaternary C (absent): C-2, C-3, C-4, C-4a, C-8a, C-3'

2D NMR Analysis

Workflow for 2D NMR-based Structure Elucidation

Caption: Workflow for NMR-based structure elucidation of small molecules.

Key 2D NMR Correlations:

-

COSY:

-

Correlations between H-5, H-6, H-7, and H-8, confirming the aromatic spin system.

-

Correlation between H-1' and H-2' of the prenyl group.

-

-

HSQC:

-

Each proton signal (except the hydroxyl proton) will show a correlation to its directly attached carbon signal, confirming the assignments in Tables 1 and 2. For example, the singlet at δ 3.9-4.1 ppm will correlate with the carbon signal at ~55 ppm.

-

-

HMBC:

-

Connectivity of the Methoxy Group: The methoxy protons (2-OCH3) will show a correlation to C-2.

-

Connectivity of the Prenyl Group: The methylene protons (H-1') will show correlations to C-2, C-3, C-4, C-2', and C-3'. The vinylic proton (H-2') will show correlations to C-3, C-1', C-4', and C-5'. The methyl protons (H-4' and H-5') will show correlations to C-2', C-3', and each other.

-

Quinoline Ring Assignments: The aromatic protons will show multiple long-range correlations that confirm the substitution pattern. For example, H-5 will show correlations to C-4, C-7, and C-8a.

-

HMBC Correlation Diagram

Caption: Key expected HMBC correlations for substituent connectivity.

Conclusion